molecular formula C10H9NO3S B569572 2-Oxo-2,3-dihydro-1,3-benzothiazol-5-yl propanoate CAS No. 115045-86-8

2-Oxo-2,3-dihydro-1,3-benzothiazol-5-yl propanoate

Cat. No.: B569572
CAS No.: 115045-86-8
M. Wt: 223.246
InChI Key: ZTANQVOKMYTZCU-UHFFFAOYSA-N
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Description

2-Oxo-2,3-dihydro-1,3-benzothiazol-5-yl propanoate is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2,3-dihydro-1,3-benzothiazol-5-yl propanoate typically involves the condensation of 2-aminobenzenethiol with various carbonyl compounds such as aldehydes, ketones, acids, or acyl chlorides. This reaction is often carried out under acidic or basic conditions to facilitate the formation of the benzothiazole ring .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives, including this compound, often involve the use of high-throughput synthesis techniques. These methods may include the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2,3-dihydro-1,3-benzothiazol-5-yl propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted benzothiazole derivatives .

Scientific Research Applications

2-Oxo-2,3-dihydro-1,3-benzothiazol-5-yl propanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Oxo-2,3-dihydro-1,3-benzothiazol-5-yl propanoate involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Oxo-2,3-dihydro-1,3-benzothiazol-5-yl propanoate include other benzothiazole derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its specific structure, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and industrial uses .

Properties

IUPAC Name

(2-oxo-3H-1,3-benzothiazol-5-yl) propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-2-9(12)14-6-3-4-8-7(5-6)11-10(13)15-8/h3-5H,2H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTANQVOKMYTZCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC2=C(C=C1)SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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